Welcome to the BenchChem Online Store!
molecular formula C7H8O2 B563642 3-Methylcatechol-d3 CAS No. 1189946-33-5

3-Methylcatechol-d3

Cat. No. B563642
M. Wt: 127.157
InChI Key: PGSWEKYNAOWQDF-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04886816

Procedure details

400 g of methylene bromide and 50 g of tetrabutylammonium bromide are taken under reflux in a stirred apparatus and a solution of 400 ml of water, 130 g of sodium hydroxide and 200 g of 3-methylpyrocatechol are added dropwise in the course of 5 hours. At the end of the addition, the mixture is subsequently stirred for a further 2 hours, cooled and extracted with methylene chloride. The organic phase is dried and distilled on a column. After first runnings of unreacted methylene bromide, 175 g of 4-methyl-1,3-benzodioxole are obtained.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step Two
Quantity
130 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Br:3])[Br:2].[OH-].[Na+].[CH3:6][C:7]1[CH:13]=[CH:12][CH:11]=[C:9]([OH:10])[C:8]=1[OH:14]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:1]([Br:3])[Br:2].[CH3:6][C:7]1[C:8]2[O:14][CH2:1][O:10][C:9]=2[CH:11]=[CH:12][CH:13]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C(Br)Br
Step Two
Name
Quantity
50 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
130 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 g
Type
reactant
Smiles
CC1=C(C(O)=CC=C1)O
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is subsequently stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a stirred apparatus
ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
DISTILLATION
Type
DISTILLATION
Details
distilled on a column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(Br)Br
Name
Type
product
Smiles
CC1=CC=CC=2OCOC21
Measurements
Type Value Analysis
AMOUNT: MASS 175 g
YIELD: CALCULATEDPERCENTYIELD 111.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04886816

Procedure details

400 g of methylene bromide and 50 g of tetrabutylammonium bromide are taken under reflux in a stirred apparatus and a solution of 400 ml of water, 130 g of sodium hydroxide and 200 g of 3-methylpyrocatechol are added dropwise in the course of 5 hours. At the end of the addition, the mixture is subsequently stirred for a further 2 hours, cooled and extracted with methylene chloride. The organic phase is dried and distilled on a column. After first runnings of unreacted methylene bromide, 175 g of 4-methyl-1,3-benzodioxole are obtained.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step Two
Quantity
130 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Br:3])[Br:2].[OH-].[Na+].[CH3:6][C:7]1[CH:13]=[CH:12][CH:11]=[C:9]([OH:10])[C:8]=1[OH:14]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:1]([Br:3])[Br:2].[CH3:6][C:7]1[C:8]2[O:14][CH2:1][O:10][C:9]=2[CH:11]=[CH:12][CH:13]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C(Br)Br
Step Two
Name
Quantity
50 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
130 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 g
Type
reactant
Smiles
CC1=C(C(O)=CC=C1)O
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is subsequently stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a stirred apparatus
ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
DISTILLATION
Type
DISTILLATION
Details
distilled on a column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(Br)Br
Name
Type
product
Smiles
CC1=CC=CC=2OCOC21
Measurements
Type Value Analysis
AMOUNT: MASS 175 g
YIELD: CALCULATEDPERCENTYIELD 111.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04886816

Procedure details

400 g of methylene bromide and 50 g of tetrabutylammonium bromide are taken under reflux in a stirred apparatus and a solution of 400 ml of water, 130 g of sodium hydroxide and 200 g of 3-methylpyrocatechol are added dropwise in the course of 5 hours. At the end of the addition, the mixture is subsequently stirred for a further 2 hours, cooled and extracted with methylene chloride. The organic phase is dried and distilled on a column. After first runnings of unreacted methylene bromide, 175 g of 4-methyl-1,3-benzodioxole are obtained.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step Two
Quantity
130 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Br:3])[Br:2].[OH-].[Na+].[CH3:6][C:7]1[CH:13]=[CH:12][CH:11]=[C:9]([OH:10])[C:8]=1[OH:14]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:1]([Br:3])[Br:2].[CH3:6][C:7]1[C:8]2[O:14][CH2:1][O:10][C:9]=2[CH:11]=[CH:12][CH:13]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C(Br)Br
Step Two
Name
Quantity
50 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
130 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 g
Type
reactant
Smiles
CC1=C(C(O)=CC=C1)O
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is subsequently stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a stirred apparatus
ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
DISTILLATION
Type
DISTILLATION
Details
distilled on a column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(Br)Br
Name
Type
product
Smiles
CC1=CC=CC=2OCOC21
Measurements
Type Value Analysis
AMOUNT: MASS 175 g
YIELD: CALCULATEDPERCENTYIELD 111.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.